Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate is a complex organic compound known for its unique structure and properties. It contains a benzoate ester linked to an aliphatic chain with multiple methyl groups and a double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate typically involves the esterification of 2-aminobenzoic acid with an aliphatic aldehyde, followed by methylation. The reaction conditions often include:
Esterification: Reacting 2-aminobenzoic acid with an aliphatic aldehyde in the presence of an acid catalyst.
Methylation: Using methyl iodide or dimethyl sulfate as methylating agents under basic conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Purification of 2-aminobenzoic acid and the aliphatic aldehyde.
Reaction Optimization: Controlling temperature, pressure, and catalyst concentration to maximize yield.
Purification: Using techniques such as distillation and recrystallization to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing nucleophiles like alcohols or amines under acidic or basic conditions
Major Products
Epoxides and Diols: From oxidation reactions.
Secondary Amines: From reduction reactions.
Various Esters and Amides: From substitution reactions
Scientific Research Applications
Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating signaling pathways related to cell growth, apoptosis, or metabolism
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate: Lacks the aliphatic chain and double bond.
2,6,10-Trimethylundecanoic acid methyl ester: Lacks the benzoate ester and imine group
Uniqueness
Methyl 2-[(2,6,10-trimethyl-9-undecenylidene)amino]benzoate is unique due to its combination of aromatic and aliphatic features, making it versatile for various applications .
Properties
CAS No. |
94199-59-4 |
---|---|
Molecular Formula |
C22H33NO2 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
methyl 2-(2,6,10-trimethylundec-9-enylideneamino)benzoate |
InChI |
InChI=1S/C22H33NO2/c1-17(2)10-8-11-18(3)12-9-13-19(4)16-23-21-15-7-6-14-20(21)22(24)25-5/h6-7,10,14-16,18-19H,8-9,11-13H2,1-5H3 |
InChI Key |
LLKNNLDMKUTUKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)C=NC1=CC=CC=C1C(=O)OC)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.